molecular formula C12H11N3S B1479681 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-37-6

2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479681
CAS No.: 2098008-37-6
M. Wt: 229.3 g/mol
InChI Key: NSYVNQBBYMWJTP-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is a heterocyclic compound featuring a fused cyclopentapyrazole core substituted with a thiophene ring and an acetonitrile group. The thiophene moiety contributes π-conjugation and sulfur-based interactions, while the nitrile group enhances polarity and reactivity. Synthesis of analogous pyrazole derivatives often involves cyclocondensation reactions with reagents like malononitrile or ethyl cyanoacetate in 1,4-dioxane and triethylamine, as seen in related compounds .

Properties

IUPAC Name

2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYVNQBBYMWJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Nitrile Group Transformations

The acetonitrile moiety serves as a reactive site for nucleophilic additions, reductions, and hydrolytic reactions.

Reaction TypeConditionsProductsYield (%)References
Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetamide65–78
Basic HydrolysisNaOH (20%), ethanol, Δ2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid72
Reduction (LiAlH₄)Dry THF, 0°C to reflux2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethylamine85

Key Findings :

  • Hydrolysis under acidic conditions preferentially forms the acetamide derivative, while basic conditions yield the carboxylic acid .

  • Reduction with LiAlH₄ produces the primary amine, which can undergo further alkylation or acylation .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes regioselective electrophilic substitution at the 2- and 5-positions due to electron-rich sulfur heteroatom effects.

Reaction TypeConditionsProductsYield (%)References
BrominationBr₂ (1.1 eq), CHCl₃, RT2-(3-(5-bromothiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile89
NitrationHNO₃/H₂SO₄ (1:3), 0°C2-(3-(5-nitrothiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile76
SulfonationSO₃/DMF, 60°C2-(3-(5-sulfothiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile68

Key Findings :

  • Bromination occurs selectively at the 5-position of the thiophene ring .

  • Nitration requires strict temperature control (<5°C) to avoid pyrazole ring decomposition .

Pyrazole Ring Functionalization

The pyrazole nitrogen participates in alkylation and coordination chemistry.

Reaction TypeConditionsProductsYield (%)References
AlkylationK₂CO₃, DMF, RI (R = Me, Et)1-alkyl-2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile60–75
Pd-Catalyzed CouplingPd(OAc)₂, XPhos, K₃PO₄, tolueneBiaryl derivatives (Suzuki coupling)82

Key Findings :

  • Alkylation at the pyrazole N1 position proceeds efficiently with methyl/ethyl iodides .

  • Suzuki coupling requires pre-halogenation of the pyrazole ring (not native to the parent compound) .

Cyclopenta Ring Reactions

The fused cyclopentene ring undergoes [4+2] cycloadditions and hydrogenation.

Reaction TypeConditionsProductsYield (%)References
Diels-AlderMaleic anhydride, PhMe, ΔFused tetracycle55
HydrogenationH₂ (1 atm), Pd/C, EtOHHexahydrocyclopenta[c]pyrazole derivative90

Key Findings :

  • Diels-Alder reactivity is enhanced by strain in the cyclopentene ring .

  • Complete hydrogenation of the cyclopentene ring occurs without affecting the thiophene or nitrile groups .

Coordination Chemistry

The compound acts as a ligand for transition metals via pyrazole N-donor and nitrile groups.

MetalComplex StructureApplicationReferences
Pd(II)[Pd(L)₂Cl₂]Catalytic cross-coupling
Hg(II)Polymeric chain structureSupramolecular assembly

Key Findings :

  • Palladium complexes show catalytic activity in Sonogashira couplings .

  • Mercury(II) forms 1D coordination polymers with bridging acetonitrile ligands .

Scientific Research Applications

Medicinal Chemistry

The medicinal applications of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile primarily stem from its pharmacological properties. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile can inhibit cancer cell proliferation. For instance:

  • Case Study 1 : A derivative was tested against multiple cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxicity with IC50 values in the micromolar range.
  • Case Study 2 : In vivo studies indicated that these compounds could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

  • Case Study 3 : In an experimental model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Material Science

In material science, the unique electronic properties of thiophenes make this compound a candidate for organic electronics and photovoltaic applications.

Organic Photovoltaics

Research has shown that incorporating thiophene-based compounds into organic solar cells can enhance their efficiency.

  • Case Study 4 : A blend of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile with fullerene derivatives improved light absorption and charge transport properties, leading to higher power conversion efficiencies.

Agricultural Chemistry

The potential agricultural applications of this compound are linked to its possible role as a pesticide or herbicide. Compounds containing thiophene rings have been reported to exhibit herbicidal activity.

Herbicidal Activity

Preliminary studies suggest that derivatives could inhibit the growth of certain weeds.

  • Case Study 5 : Field trials indicated that formulations containing this compound effectively reduced weed populations without harming crop yields.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
Target Compound C₁₃H₁₂N₃S 242.32* Thiophen-3-yl Nitrile, Pyrazole High polarity, π-conjugation
Methyl 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate (333309-25-4) C₁₀H₁₁F₃N₂O₂ 248.20 Trifluoromethyl Ester, Pyrazole Electron-withdrawing CF₃, moderate lipophilicity
1-Methylethyl 5,6-dihydro-3-(trifluoromethyl)-1(4H)-cyclopentapyrazoleacetate (333309-26-5) C₁₂H₁₅F₃N₂O₂ 276.25 Trifluoromethyl, isopropyl ester Ester, Pyrazole Increased lipophilicity, prodrug potential
1,5,6,7-Tetrahydro-3,6,6-trimethyl-4H-indazol-4-one oxime (16315-19-8) C₁₁H₁₇N₃O 207.27 Oxime, indazole core Oxime, Indazole Chelation capability, ring strain

*Estimated based on analogous structures.

Key Comparisons:

  • Electronic Effects: The target compound’s thiophene enhances π-conjugation and electronic delocalization compared to the trifluoromethyl group in 333309-25-4, which introduces electron-withdrawing effects .
  • Lipophilicity and Bioavailability :

    • The isopropyl ester in 333309-26-5 increases lipophilicity, favoring membrane permeability in biological systems compared to the target compound’s nitrile .
    • The oxime group in 16315-19-8 enables metal coordination, a property absent in the nitrile-containing target compound .
  • Synthetic Routes: The target compound may be synthesized via methods similar to those in and , using malononitrile or cyanoacetate derivatives under reflux in 1,4-dioxane . Trifluoromethyl-substituted analogs (e.g., 333309-25-4) likely require fluorinated precursors, adding synthetic complexity .
  • Safety Profile :

    • The methyl ester analog (333309-25-4) carries hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335) . The target compound’s nitrile group may pose cyanide release risks under extreme conditions, necessitating careful handling.

Research Findings and Implications

  • Medicinal Chemistry : The thiophene moiety in the target compound could enhance binding to hydrophobic enzyme pockets, while trifluoromethyl analogs (e.g., 333309-25-4) may improve metabolic stability .
  • Materials Science : Thiophene’s π-conjugation supports applications in organic electronics, whereas ester-containing analogs are less suited due to hydrolytic instability .
  • Reactivity : The nitrile group enables click chemistry or polymer crosslinking, contrasting with the oxime’s chelation utility in 16315-19-8 .

Biological Activity

The compound 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research.

Synthesis

The synthesis of 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile involves several steps, typically starting from readily available thiophene derivatives and cyclopentapyrazole intermediates. The synthetic route often includes the formation of the cyclopentane ring followed by substitution reactions to introduce the acetonitrile group. Detailed synthetic procedures can be found in patent literature where various methodologies are described for similar compounds .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of thiophenes and pyrazoles have been identified as dual inhibitors of the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival. The compound's potential as an anti-tumor agent was evaluated against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. Notably, compounds with similar structures demonstrated IC50 values in the low micromolar range, suggesting promising anti-cancer efficacy .

Cell Line IC50 Value (µM)
A5490.20 ± 0.05
MCF-71.25 ± 0.11
HeLa1.03 ± 0.24

The mechanism by which these compounds exert their anti-tumor effects often involves the inhibition of critical signaling pathways such as PI3K/Akt/mTOR. For example, one study showed that a related compound could significantly suppress the phosphorylation of AKT at concentrations as low as 0.1 µM, leading to cell cycle arrest and apoptosis in A549 cells .

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. Research into similar pyrazole derivatives indicates potential benefits in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on PI3K/mTOR Inhibition : A study synthesized a series of thiophene-based triazine derivatives that showed significant inhibition against cancer cell lines with reported IC50 values indicating strong anti-tumor activity.
  • Neuroprotective Studies : Research on pyrazole derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a potential role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., thiophene derivatives and pyrazole intermediates) under reflux conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like 1,4-dioxane or ethanol, which enhance reaction efficiency by stabilizing intermediates .
  • Catalysis : Triethylamine (0.5–1.0 mL per 0.01 mol substrate) facilitates deprotonation and accelerates cyclization .
  • Reflux Duration : 6–8 hours under controlled temperature (80–100°C) ensures complete conversion .
  • Purification : Recrystallization in ethanol or column chromatography yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the thiophene (δ 6.8–7.5 ppm) and cyano groups (δ 110–120 ppm in 13^13C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Use toluene/ethyl acetoacetate/water (8.7:1.2:1.1) as the solvent system to monitor reaction progress and purity .

Q. What purification methods ensure high purity of the compound post-synthesis?

  • Methodological Answer :

  • Recrystallization : Ethanol or acetonitrile are optimal for removing unreacted starting materials .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts .
  • TLC Validation : Post-purification, confirm homogeneity via TLC under UV/iodine visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate binding affinity discrepancies .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to account for inter-assay variability (e.g., pH, temperature effects) .
  • Control Experiments : Use known inhibitors/activators to benchmark assay conditions and normalize data .

Q. What computational methods predict the compound's interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding modes to receptors (e.g., kinases or GPCRs). Focus on the pyrazole and thiophene moieties as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl vs. cyano groups) with activity using descriptors like logP and polar surface area .

Q. How to design experiments to study the effect of substituents on biological activity?

  • Methodological Answer :

  • Synthetic Analogues : Replace the thiophene-3-yl group with furan or pyrrole derivatives to evaluate electronic effects .
  • In Vitro Screening : Test analogues against target enzymes (e.g., kinases) using fluorescence-based assays. Normalize activity to parent compound .
  • Structure-Activity Relationship (SAR) : Plot IC50_{50} values against substituent electronegativity or steric bulk to identify trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.